molecular formula C6H8N2 B14019285 2-(Methylamino-d3)-pyridine

2-(Methylamino-d3)-pyridine

Cat. No.: B14019285
M. Wt: 111.16 g/mol
InChI Key: SVEUVITYHIHZQE-FIBGUPNXSA-N
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Description

2-(Methylamino-d3)-pyridine is a deuterated analog of 2-(methylamino)pyridine, where the hydrogen atoms in the methylamino group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino-d3)-pyridine typically involves the deuteration of 2-(methylamino)pyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process can be carried out using deuterated solvents and catalysts to facilitate the exchange reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and ensure the complete exchange of hydrogen atoms with deuterium.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino-d3)-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Methylamino-d3)-pyridine is widely used in scientific research due to its unique properties. Some applications include:

    Chemistry: Used as a labeled compound in spectroscopic studies to investigate reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

    Industry: Applied in the development of new materials and catalysts with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-(Methylamino-d3)-pyridine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)pyridine: The non-deuterated analog with similar chemical properties but different spectroscopic characteristics.

    4-Methylamino-d3 Antipyrine: Another deuterated compound used in pharmaceutical research.

    2-(Methylamino-d3)-3’,4’-(methylenedioxy)butyrophenone: A deuterated compound used as an analytical reference material.

Uniqueness

2-(Methylamino-d3)-pyridine is unique due to its deuterium labeling, which provides distinct advantages in stability and spectroscopic analysis. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.

Properties

Molecular Formula

C6H8N2

Molecular Weight

111.16 g/mol

IUPAC Name

N-(trideuteriomethyl)pyridin-2-amine

InChI

InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)/i1D3

InChI Key

SVEUVITYHIHZQE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC=CC=N1

Canonical SMILES

CNC1=CC=CC=N1

Origin of Product

United States

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